Product packaging for 2,3-Dioxabicyclo[2.2.1]heptane(Cat. No.:CAS No. 279-35-6)

2,3-Dioxabicyclo[2.2.1]heptane

Cat. No.: B1200427
CAS No.: 279-35-6
M. Wt: 100.12 g/mol
InChI Key: RNFXAEBUWFIOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dioxabicyclo[2.2.1]heptane (CAS Number: 279-35-6) is a saturated bicyclic endoperoxide with the molecular formula C5H8O2 and a molecular weight of 100.116 g/mol . It serves as a fundamental model compound in scientific research for investigating the chemistry of prostaglandin endoperoxides, which are critical biological signaling molecules . Researchers utilize this scaffold to study the mechanism of reductive cleavage of the peroxide bridge, a reaction of significant interest in organic and medicinal chemistry . Studies involving triphenylphosphine (PPh3) reduction of this and similar saturated endoperoxides have revealed pathways that can involve carbocation formation, leading to products resulting from nucleophilic capture or rearrangements, providing insight into the reactivity of these strained systems . Furthermore, its derivative, 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, has been extensively used to study dissociative electron transfer (ET) processes, where the reduction triggers cleavage of the peroxide (O-O) bond, resulting in a distonic radical anion intermediate . The structural features of the bicyclic framework, including a characteristically long O-O bond as confirmed by crystallographic studies on its derivatives, make it a valuable subject for understanding the relationship between molecular strain and reactivity . This compound is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B1200427 2,3-Dioxabicyclo[2.2.1]heptane CAS No. 279-35-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

279-35-6

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

2,3-dioxabicyclo[2.2.1]heptane

InChI

InChI=1S/C5H8O2/c1-2-5-3-4(1)6-7-5/h4-5H,1-3H2

InChI Key

RNFXAEBUWFIOQW-UHFFFAOYSA-N

SMILES

C1CC2CC1OO2

Canonical SMILES

C1CC2CC1OO2

Synonyms

2,3-dioxabicyclo(2.2.1)heptane

Origin of Product

United States

Synthetic Methodologies for 2,3 Dioxabicyclo 2.2.1 Heptane and Its Derivatives

Direct Synthesis Approaches

Direct methods aim to form the 2,3-dioxabicyclo[2.2.1]heptane ring system in a single or a few straightforward steps from acyclic or monocyclic precursors.

Singlet Oxygenation and Subsequent Rearrangements

A primary route to unsaturated bicyclic endoperoxides involves the [4+2] cycloaddition of singlet oxygen (¹O₂) to a conjugated cyclic diene. adelaide.edu.auacs.orgnih.gov For the synthesis of the this compound framework, cyclopentadiene (B3395910) is a common starting material. smolecule.cominstras.comoup.com

The process begins with the generation of singlet oxygen, often through photosensitization using a dye like tetraphenylporphyrin (B126558) (TPP) under light irradiation. acs.orgresearchgate.net The highly reactive singlet oxygen then undergoes a Diels-Alder-type reaction with the cyclopentadiene ring to yield an endoperoxide intermediate. acs.orgsmolecule.com This intermediate can then be subjected to further transformations. For instance, upon warming, these endoperoxides can rearrange to form diepoxide and epoxy ketone products. acs.org The initial endoperoxide from the photooxidation of cyclopentadiene can be selectively reduced, for example with diimide, to yield the saturated this compound. adelaide.edu.auacs.org

These endoperoxides are versatile intermediates. Base-catalyzed rearrangements, such as the Kornblum-DeLaMare rearrangement, can convert them into valuable 4-hydroxyenones. beilstein-journals.orgnih.gov

Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)

While [4+2] cycloadditions with singlet oxygen are prevalent, other cycloaddition strategies have been explored for constructing bicyclic peroxide systems. Formal [2+2+2] cycloadditions involving molecular oxygen, a 1,3-diketone, and an olefin have been reported for the synthesis of cyclic peroxides. osti.gov Additionally, rhodium-catalyzed tandem cyclization-cycloaddition reactions of α-diazo ketones with keto-functional groups can produce dioxabicyclo[2.2.1]heptanone ring systems. arkat-usa.orgresearchgate.net These methods offer alternative pathways to complex polycyclic structures containing the endoperoxide bridge.

Indirect Synthetic Routes via Precursor Modifications

Indirect methods involve the synthesis of a suitable precursor, which is then cyclized to form the desired bicyclic peroxide ring.

Stereospecific Synthesis through Hydroperoxide Intermediates

A key strategy in the indirect synthesis of this compound and its derivatives is the formation of a hydroperoxide intermediate, which is subsequently induced to cyclize.

One method to introduce the necessary hydroperoxide functionality involves the hydroboration-oxidation of cyclopentadiene. rsc.orgmasterorganicchemistry.com This reaction typically proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon of the double bond. masterorganicchemistry.comlibretexts.orgnumberanalytics.com Subsequent autoxidation of the resulting organoborane in the presence of oxygen leads to the formation of a cyclopentenyl hydroperoxide. rsc.orgresearchgate.net This hydroperoxide serves as a crucial precursor for the subsequent ring-closure step. The oxidation of the organoborane with hydrogen peroxide and a base is a common method to produce alcohols, but for peroxide synthesis, autoxidation is employed. masterorganicchemistry.comnumberanalytics.comnih.gov

With the hydroperoxide precursor in hand, the next step is to facilitate the intramolecular cyclization to form the bicyclic peroxide. A common and effective method involves halogenation of the double bond followed by a silver salt-induced ring closure. psu.edursc.org

For example, cyclopent-3-enyl hydroperoxide can be brominated to yield trans-3,cis-4-dibromocyclopentyl hydroperoxide. rsc.orgresearchgate.net Treatment of this dibromo-hydroperoxide with a silver salt, such as silver trifluoroacetate (B77799), promotes the ring closure. psu.edursc.orgresearchgate.net This reaction can lead to the formation of exo-5-bromo-2,3-dioxabicyclo[2.2.1]heptane. rsc.orgresearchgate.net The choice of the silver salt and reaction conditions can influence the stereochemical outcome of the product. For instance, using silver oxide on the same dibromo-hydroperoxide precursor yields the endo-bromo isomer. rsc.orgresearchgate.net These silver salt-assisted reactions are thought to proceed through different mechanisms, with silver oxide favoring an S_N2 pathway and silver trifluoroacetate potentially involving a bromonium ion intermediate. rsc.org

This halogenation and ring-closure sequence provides a stereospecific route to functionalized this compound derivatives.

Table of Synthetic Outcomes for Halogenation and Silver Salt-Induced Ring Closure

Starting MaterialReagentsProduct(s)Yield(s)Reference(s)
trans-3,cis-4-Dibromocyclopentyl hydroperoxideSilver Oxideendo-5-Bromo-2,3-dioxabicyclo[2.2.1]heptane42% researchgate.net, rsc.org
trans-3,cis-4-Dibromocyclopentyl hydroperoxideSilver Trifluoroacetateexo-5-Bromo-2,3-dioxabicyclo[2.2.1]heptane6% researchgate.net, rsc.org
exo-5-Trifluoroacetoxy-2,3-dioxabicyclo[2.2.1]heptane14% researchgate.net, rsc.org
Hydroboration and Autoxidation of Cyclopentadiene Derivatives

Selective Reduction Methods (e.g., Diimide Reduction)

The synthesis of the saturated this compound relies on the selective reduction of its unsaturated precursor, 2,3-dioxabicyclo[2.2.1]hept-5-ene. This precursor is typically generated from the photosensitized singlet oxygenation of cyclopentadiene. The key challenge is to reduce the carbon-carbon double bond without cleaving the sensitive O-O peroxide linkage. sci-hub.se

Diimide (N₂H₂), generated in situ, has proven to be an effective reagent for this transformation. sci-hub.se The reaction is carefully controlled, often conducted in nonpolar and non-protic media at low temperatures, such as at dry ice temperatures, to achieve the desired chemoselectivity. beilstein-journals.org This method provides a convenient route to this compound, with reported yields around 30%. beilstein-journals.org Deuterium-labeling studies have demonstrated that the reduction occurs with a stereospecific cis-exo delivery of hydrogen to the double bond. beilstein-journals.org

PrecursorReagentConditionsProductYieldRef
2,3-Dioxabicyclo[2.2.1]hept-5-eneDiimide (in situ)Nonpolar, non-protic media, dry ice temp.This compound~30% beilstein-journals.org

Cyclization of Oxoallylsilanes and Related Precursors

The synthesis of bicyclic ether systems can sometimes be achieved through the cyclization of functionalized precursors like oxoallylsilanes. This strategy typically involves a tandem reaction sequence, for instance, an epoxidation of the allylsilane followed by an intramolecular cyclization. However, based on available research, this methodology is documented for the synthesis of the isomeric 2,7-dioxabicyclo[2.2.1]heptane system. mdpi.com There is no scientific literature detailing the successful application of oxoallylsilane cyclization for the specific synthesis of the this compound ring system.

Acid-Catalyzed Cyclization Strategies

Acid-catalyzed reactions are a cornerstone of organic synthesis for constructing cyclic molecules. For instance, Lewis acids like boron trifluoride diethyl etherate are known to catalyze the cyclization of hydroxy-acid precursors to form the bicyclo[2.2.1]heptane core in analogous systems. researchgate.net Similarly, acid-catalyzed reactions of certain acyclic ketones with hydrogen peroxide can yield complex polycyclic peroxide structures. sci-hub.se However, for the parent this compound, a direct synthetic route via a simple acid-catalyzed cyclization of an acyclic or monocyclic precursor is not well-documented in the scientific literature. The existing methods prioritize the cycloaddition of singlet oxygen to a pre-formed five-membered ring.

Electrochemical Synthesis Pathways

Electrochemical methods offer powerful alternatives to traditional reagents for oxidation and reduction. While electrochemical approaches exist for synthesizing complex endoperoxides through anodic oxidation of precursors like aminocyclopropanes, the literature concerning this compound focuses predominantly on its electrochemical reduction rather than its synthesis. beilstein-journals.orgnih.gov

The electrochemical behavior of aryl-substituted derivatives, such as 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, has been studied in detail. researchgate.netresearchgate.net The reduction of this model endoperoxide occurs via a concerted dissociative electron transfer (ET) mechanism, targeting the weak O-O bond. researchgate.netresearchgate.net Controlled potential electrolysis in N,N-dimethylformamide (DMF) at a glassy carbon electrode leads to the cleavage of the peroxide bridge and formation of the corresponding cis-diol. researchgate.net This process highlights a key reaction pathway of the bicyclic peroxide core, though it represents a decompositional route rather than a synthetic one.

CompoundMethodConditionsMajor ProductYieldRef
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptaneControlled Potential Electrolysis-1.6 V in DMF, glassy carbon electrode1,3-Diphenyl-cyclopentane-cis-1,3-diol97% researchgate.netum.edu.mt

At more negative potentials (e.g., below -2.1 V), a more complex catalytic radical-anion chain mechanism is initiated, leading to a mixture of secondary products. researchgate.net

Synthesis of Substituted this compound Derivatives

Synthesis of Halogenated Analogues (e.g., Bromo-substituted)

Halogenated derivatives of this compound are valuable for mechanistic studies. The synthesis of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane can be achieved from cyclopentene (B43876). The process involves a sequence of:

Singlet oxygenation of the cycloalkene to give the corresponding cycloalk-2-enyl hydroperoxide.

Bromination of the hydroperoxide, which yields a mixture of dibromocycloalkyl hydroperoxides.

Silver salt-induced cyclization of the dibromo hydroperoxides.

The choice of the silver salt influences the stereochemical outcome of the final product. Treatment with silver trifluoroacetate provides exo-5-bromo-2,3-dioxabicyclo[2.2.1]heptane, whereas silver oxide treatment has been reported to yield the endo-bromo isomer. sci-hub.se

PrecursorReagent for CyclizationProductYieldRef
2,3-Dibromocyclopentyl hydroperoxideSilver trifluoroacetateexo-5-Bromo-2,3-dioxabicyclo[2.2.1]heptane6-11% sci-hub.se
2,3-Dibromocyclopentyl hydroperoxideSilver oxideendo-5-Bromo-2,3-dioxabicyclo[2.2.1]heptane42% sci-hub.se

Synthesis of Aryl-Substituted Analogues (e.g., 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane)

Aryl-substituted analogues serve as important models for studying the chemistry of prostaglandin (B15479496) endoperoxides. researchgate.net The synthesis of 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene is accomplished through the photo-oxygenation of 1,4-diphenyl-1,3-cyclopentadiene. researchgate.net This reaction involves a [4+2] cycloaddition of singlet oxygen to the diene. The resulting unsaturated endoperoxide can then be studied directly or be reduced to its saturated counterpart, 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, typically via the selective diimide reduction method described previously. um.edu.mt The saturated 1,4-diphenyl derivative is a key substrate in electrochemical studies that probe the fundamental reactivity of the endoperoxide bond. researchgate.netresearchgate.net

Formation of Spiro-Dioxabicyclo[2.2.1]heptane Systems

The construction of spiro-dioxabicyclo[2.2.1]heptane systems can be achieved through chemospecific and diastereoselective methods. arkat-usa.org A notable approach involves the rhodium(II) acetate-catalyzed tandem cyclization-cycloaddition reactions of α-diazo ketones with diketones, which serve as heterodipolarophiles. arkat-usa.orgresearchgate.net This process is highly efficient for creating multiple bonds in a single operation, leading to the formation of complex bis-dioxabicyclo[2.2.1]heptanone spirocycles. arkat-usa.org

The reaction mechanism proceeds through the generation of a cyclic carbonyl ylide from the α-diazo ketone in the presence of a rhodium catalyst. arkat-usa.org This ylide then undergoes a 1,3-dipolar cycloaddition with a carbonyl group. When a diketone is used, two consecutive cycloaddition reactions can occur. arkat-usa.org

A specific example is the reaction of an excess of the diazo ketone 1a with 1,4-cyclohexanedione (B43130) (12 ) using a catalytic amount of rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) under an argon atmosphere. arkat-usa.org This reaction yields a bis-dioxabicyclo[2.2.1]heptanone ring system as a mixture of two diastereomers, 13a and 13b . arkat-usa.org The crude reaction mixture showed the formation of these diastereomers in a 1:3 ratio. arkat-usa.org This transformation demonstrates a high level of chemospecificity; the cycloaddition occurs with the carbonyl groups of the 1,4-cyclohexanedione rather than the carbonyl groups on the initially formed dioxabicyclo[2.2.1]heptane ring of the mono-cycloadduct. arkat-usa.org

The details of this synthetic approach are summarized in the table below.

Table 1: Synthesis of Bis-Dioxabicyclo[2.2.1]heptanone Spirocycles

Reactant 1Reactant 2CatalystProducts (Diastereomers)Diastereomeric Ratio
Diazo ketone 1a 1,4-Cyclohexanedione (12 )Rh₂(OAc)₄Bis-cycloadducts 13a and 13b 1:3

Data sourced from a study on the tandem reaction of diazo ketones with diketo functionalities. arkat-usa.org

This methodology provides a superior route for assembling intricate spirocyclic systems containing the this compound core through a controlled and efficient process. arkat-usa.org

Reactivity and Mechanistic Pathways of 2,3 Dioxabicyclo 2.2.1 Heptane

Thermal Rearrangements and Decomposition

The thermal behavior of 2,3-dioxabicyclo[2.2.1]heptane and its derivatives is characterized by rearrangements and fragmentation, influenced significantly by the solvent environment.

While rearrangements in nonpolar solvents can occur, extensive research has revealed that the thermal rearrangement of this compound often proceeds through a polar transition state. acs.orgcapes.gov.br This was a significant finding in the study of prostaglandin (B15479496) endoperoxide models. The polarity of the transition state indicates that the reaction mechanism involves charge separation, even in the absence of explicit catalysts. This intrinsic reactivity underscores the strained nature of the bicyclic peroxide system.

Solvents play a crucial role in directing the decomposition pathways of the this compound nucleus. case.edu In aqueous solutions, solvent-induced fragmentation is a key process. case.edunih.gov This non-enzymatic rearrangement can lead to the formation of novel aldehyde products. case.eduthieme-connect.com For instance, the fragmentation of prostaglandin H2 (PGH2), which contains the this compound core, in aqueous media yields new aldehyde compounds, demonstrating the solvent's ability to mediate complex bond reorganizations. case.edu

A notable feature of the fragmentation of this compound in aqueous solution is the occurrence of an intramolecular 1,2-hydride shift. case.eduthieme-connect.com This mechanistic pathway involves the cleavage of three bonds in a concerted fashion, passing through a polarized transition state to generate products such as levulinaldehyde. mdpi.com This hydride shift is a novel aspect of endoperoxide fragmentation and is crucial for the formation of certain biologically relevant molecules. case.edumdpi.com

Solvent-Induced Fragmentation Phenomena

Acid-Catalyzed Reactions

Acid catalysis plays a significant role in the reactivity of bicyclic ethers and peroxides. For this compound, acid-catalyzed hydrolysis is a prominent reaction, with the compound showing reactivity almost a million times greater than that of dimethyl acetal. researchgate.net This high reactivity is attributed to the relief of ring strain upon ring opening. General acid catalysis has been observed during hydrolysis studies in buffer solutions. researchgate.net

The reactions often involve the formation of carbocationic intermediates, which can then undergo various subsequent reactions. msu.edu For example, acid-catalyzed rearrangements can lead to the formation of geminal dihydroperoxides from bicyclic hydroperoxides through a peroxy hemiacetal intermediate. nih.gov In the synthesis of this compound itself, acid catalysts like perchloric acid are sometimes used in steps like peroxymercuriation, although this can also lead to competing isomerization of reactants. rsc.org

Base-Catalyzed Fragmentation

The fragmentation of this compound is efficiently catalyzed by bases. acs.org Various catalysts, including tertiary amines like triethylamine (B128534) and 1,4-diazabicyclo[2.2.2]octane, as well as tri- and tetraalkylammonium acetates, have been shown to be potent catalysts for its decomposition. mdpi.comresearchgate.net

The base-catalyzed reaction yields two main types of products:

Fragmentation product : This pathway leads to the formation of levulinaldehyde. researchgate.net

Disproportionation products : This pathway results in 3-hydroxycyclopentanone (B2513457) and cyclopent-2-en-1-one. researchgate.net

Mechanistic studies involving deuterium (B1214612) labeling have revealed a large secondary kinetic isotope effect (kH/kD = 7.6) for the fragmentation reaction, indicating a significant change in hybridization at a carbon atom in the rate-determining step. acs.orgresearchgate.net The mechanism of amine-catalyzed fragmentation has been studied in detail, providing insight into the decomposition of the prostaglandin endoperoxide nucleus. mdpi.comcapes.gov.br

Electron Transfer and Radical Chemistry

The electron transfer chemistry of the this compound system has been extensively studied using the model compound 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane. researchgate.netresearchgate.netmdpi.com The reduction of this endoperoxide occurs via a concerted dissociative electron transfer (ET) mechanism, where the O-O bond is cleaved upon addition of an electron. rsc.orgrsc.org

This initial ET step generates a distonic radical-anion intermediate. researchgate.netrsc.org The fate of this intermediate is dependent on the electrochemical potential:

At less negative potentials (e.g., -1.6 V), the distonic radical-anion undergoes a second electron transfer from the electrode. This two-electron mechanism leads to the formation of 1,3-diphenyl-cyclopentane-cis-1,3-diol in high yield (97%). researchgate.netrsc.org

In competition with the second ET, the distonic radical-anion can undergo a β-scission fragmentation. researchgate.netrsc.org

At more negative potentials (e.g., < -2.1 V), a catalytic radical-anion chain mechanism is initiated. researchgate.netrsc.org This process involves less than one electron equivalent and produces a mixture of primary and secondary electrolysis products. researchgate.net

The table below summarizes the products obtained from the electrolysis of 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane under different conditions. researchgate.net

Electrolysis PotentialKey ProductsMechanism
-1.6 V1,3-Diphenyl-cyclopentane-cis-1,3-diolTwo-electron reduction
> -2.1 V1,3-Diphenyl-cyclopentane-cis-1,3-diol, 1,3-Diphenyl-1,3-propanedione, trans-Chalcone, 1,3-Diphenyl-1,3-hydroxypropaneCatalytic radical-anion chain

This radical chemistry provides significant insight into the reactivity of prostaglandin endoperoxides and the driving forces behind their fragmentation pathways. researchgate.netrsc.org The study of these distonic radical anions helps to delineate the effects of molecular structure on reactivity. researchgate.netmdpi.comdntb.gov.ua

Dissociative Electron Transfer (DET) Mechanisms

The electrochemical reduction of bicyclic endoperoxides, such as the model compound 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, proceeds through a concerted dissociative electron transfer (DET) mechanism. mdpi.comrsc.orgresearchgate.net This process involves the transfer of an electron to the peroxide, which directly results in the cleavage of the weak oxygen-oxygen (O-O) bond. mdpi.comresearchgate.net The reduction of the O-O bond in 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane is characterized as an electrochemically irreversible process. rsc.org

Studies using heterogeneous electrochemical techniques on diphenyl-substituted endoperoxides have provided insight into the structural parameters that influence the reduction of the O-O bond. researchgate.netnih.gov For 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, the reduction is thermodynamically and kinetically consistent with other bicyclic endoperoxides, showing slow electrode kinetics and a weak O-O bond. rsc.orgum.edu.mt The intrinsic barrier to this reaction includes a significant contribution from the inner reorganization energy, which is attributed to the relief of ring strain upon cleavage. rsc.org The concerted DET mechanism is a common pathway for the reduction of various endoperoxides in aprotic solvents like N,N-dimethylformamide (DMF). mdpi.comresearchgate.net

Formation and Reactivity of Distonic Radical Anions

The initial step in the DET mechanism, the cleavage of the O-O bond, results in the formation of a key reactive intermediate known as a distonic radical anion. mdpi.comresearchgate.netnih.gov This species is characterized by having its radical and anion centers spatially separated within the molecule; upon formation from this compound, a negative charge resides on one oxygen atom while an unpaired electron is on the other. mdpi.com

This distonic radical anion is a transient species with dual reactivity. researchgate.net It can follow one of two main competitive pathways:

Second Electron Transfer: The intermediate can accept a second electron, typically from the electrode in an electrochemical setup. rsc.orgresearchgate.net This reduction of the distonic radical is highly favorable under these conditions, as its reduction potential is much more positive than that of the parent endoperoxide. mdpi.com This pathway leads to the formation of a dialkoxide, which upon protonation yields a cis-diol. mdpi.com For 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, the rate constant for this heterogeneous electron transfer to the distonic radical anion has been estimated to be on the order of 2 × 10⁷ s⁻¹. rsc.orgresearchgate.net

β-Scission Fragmentation: In competition with the second electron transfer, the distonic radical anion can undergo a β-scission fragmentation. rsc.orgresearchgate.net This fragmentation pathway becomes more significant under certain conditions, such as at more negative electrode potentials, and leads to the initiation of a radical-anion chain mechanism. rsc.org

The specific reaction pathway taken by the distonic radical anion dictates the final product distribution. researchgate.netnih.gov

Radical-Anion Chain Mechanisms

While controlled potential electrolysis of 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane at -1.6 V results in a two-electron reduction to yield the corresponding cis-diol in high yield, a different mechanism dominates at more negative potentials (more negative than -2.1 V). rsc.orgresearchgate.net Under these conditions, a catalytic radical-anion chain mechanism is initiated. rsc.orgdntb.gov.ua This chain reaction is an unprecedented finding for a bicyclic endoperoxide of this type. nih.gov

The mechanism is rationalized as follows:

Initiation: The chain is initiated by the β-scission fragmentation of the distonic radical anion formed from the initial DET. rsc.orgresearchgate.net

Propagation: This fragmentation yields products that can propagate a chain reaction, leading to the consumption of the parent endoperoxide with a net stoichiometry of less than one electron equivalent. rsc.orgresearchgate.net For related endoperoxides, this fragmentation has been shown to yield species like an alkene and a ketone radical anion, which then acts as the electron carrier in an efficient homogeneous electron transfer-fragmentation chain reaction. researchgate.netnih.gov

Products: This catalytic cycle results in a mixture of primary and secondary electrolysis products. rsc.orgresearchgate.net In the case of the 1,4-diphenyl substituted model, products include 1,3-diphenyl-cyclopentane-cis-1,3-diol, 1,3-diphenyl-1,3-propanedione, and trans-chalcone. rsc.orgresearchgate.netsigmaaldrich.com

The efficiency of this radical-anion chain mechanism and the resulting product ratios are highly dependent on the electrode potential and the concentration of weak acids. rsc.orgresearchgate.netnih.gov

Electrolysis Results for 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane
Electrolysis PotentialMechanismElectron Stoichiometry (e⁻/molecule)Major ProductsProduct Yield
-1.6 VTwo-Electron Reduction~21,3-Diphenyl-cyclopentane-cis-1,3-diol97% rsc.orgresearchgate.net
> -2.1 VRadical-Anion Chain< 1Mixture: cis-diol, 1,3-diphenyl-1,3-propanedione, trans-chalconeVariable rsc.orgresearchgate.net

Metal-Catalyzed Transformations (e.g., Gold Salt Catalysis)

The reactivity of bicyclic endoperoxides can be significantly influenced by the presence of metal catalysts. Research into the reaction of unsaturated bicyclic endoperoxides with alkynes in the presence of a gold salt, such as Au(L)/AgOTf, has been explored for the first time, leading to the formation of α-alkylidine-γ-butyrolactone derivatives. metu.edu.tr While the electrochemical behavior of some peroxides on gold electrodes has been studied, revealing processes like the formation of colloidal gold particles during anodic oxidation, the catalytic transformations are of synthetic interest. researchgate.netresearchgate.net

Transformations of bicyclic peroxides catalyzed by other transition metals have also been investigated, often as models for biological processes or for their synthetic utility. adelaide.edu.au These include:

Iron (Fe(II)): Fe(II)-promoted activation and cleavage of bicyclic peroxides is a well-studied area, partly due to its relevance to the mechanism of antimalarial drugs like artemisinin. adelaide.edu.aubeilstein-journals.orgnih.gov

Cobalt (Co(II)): Cobalt-catalyzed transformations of bicyclic endoperoxides can yield products like epoxides or 4-hydroxy-2,3-epoxy-ketones, depending on the substrate and reaction conditions. beilstein-journals.orgnih.govcapes.gov.br

Ruthenium (Ru(II)): The Ru(II)-catalyzed reaction of 1,4-endoperoxides is believed to proceed through intermediate radicals whose structures differ from those generated by thermal or photochemical methods. scribd.com

Ring-Opening and Polymerization Reactions of Related Dioxabicycloheptanes

The strained this compound ring system is a versatile precursor for various chemical transformations, including ring-opening and polymerization reactions. atomfair.com Bicyclic endoperoxides that have hydrogen atoms alpha to the peroxide linkage can undergo base-catalyzed rearrangement, known as a Kornblum–DeLaMare type reaction, to produce 4-hydroxyenones. adelaide.edu.aubeilstein-journals.orgbeilstein-journals.org The base-catalyzed fragmentation of the parent this compound has been studied, revealing large secondary deuterium kinetic isotope effects. acs.org

In addition to base-catalyzed reactions, other ring-opening pathways have been developed for related systems. For instance, the allylation of a 2,7-dioxabicyclo[2.2.1]heptane system using a catalytic amount of the Lewis acid TiCl₄ has been reported as a method to address stereochemical challenges. acs.org

Furthermore, this compound itself is noted for its application in polymer chemistry, where it can serve as a monomer for creating specialty resins that possess tailored thermal and mechanical properties. atomfair.com

Structural Analysis and Stereochemistry of 2,3 Dioxabicyclo 2.2.1 Heptane

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the detailed structural elucidation of 2,3-dioxabicyclo[2.2.1]heptane and its derivatives. NMR, IR, and mass spectrometry provide complementary information regarding the connectivity, functional groups, and molecular mass of the compound.

NMR spectroscopy is a powerful tool for determining the configuration and conformation of bicyclic systems like this compound.

The ¹H NMR spectrum of this compound derivatives provides significant insight into their stereochemistry. For instance, in 7-bromo-2,3-dioxabicyclo[2.2.1]heptane, the configuration was established using its ¹H NMR spectrum. psu.edu A key diagnostic feature is the long-range W-plan coupling observed between the 7-hydrogen cis to the peroxide bridge and the bridgehead protons (H₁ and H₄), which helps distinguish it from its geminal neighbor. psu.edu The analysis of proton coupling constants in related dioxabicyclo[2.2.1]heptane systems has been instrumental in confirming their relative configurations. researchgate.net

Table 1: Representative ¹H NMR Data for a this compound Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1, H-44.21-4.23s-
Methylene (B1212753)1.9q-
Olefinic5.4d-
Olefinic6.2m-
Olefinic6.7m-
Note: This table is illustrative, based on data for a substituted derivative. cdnsciencepub.comarkat-usa.org

¹³C NMR spectroscopy complements proton NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronegativity of attached atoms. The bridgehead carbons (C1 and C4) and the carbons bonded to oxygen (C2 and C3) exhibit characteristic shifts. In a substituted derivative, the bridgehead carbon (C-Ha) and the carbonyl carbon (C=O) showed distinct resonances at 87.2 ppm and 214.1 ppm, respectively. arkat-usa.org The general chemical shift for a carbon attached to an oxygen in a saturated ring system typically falls in the range of 50-65 ppm. libretexts.org

Table 2: Selected ¹³C NMR Chemical Shifts for a this compound Derivative

CarbonChemical Shift (δ, ppm)
Bridgehead (C-Ha)87.2
Carbonyl (C=O)214.1
Data from a related dioxabicyclo[2.2.1]heptanone system. arkat-usa.org

Infrared spectroscopy is useful for identifying the functional groups present in a molecule. For derivatives of this compound, IR spectra can confirm the presence of characteristic bonds. For example, in a derivative containing a keto-functionality, a band at 1763 cm⁻¹ was observed, which is indicative of a carbonyl group within a strained ring. arkat-usa.org Other notable absorptions for substituted analogs include bands in the regions of 1620-1520 cm⁻¹ which can be attributed to various C=C and C=N stretching vibrations in aromatic or unsaturated substituents. cdnsciencepub.com

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule. For derivatives of this compound, the molecular ion peak (M⁺) confirms the molecular weight. cdnsciencepub.com The fragmentation patterns can offer clues about the structure. The base-catalyzed fragmentation of the parent compound, this compound, has been studied, highlighting the molecule's propensity to break down under certain conditions. acs.orgresearchgate.net This fragmentation is a key aspect of the chemistry of prostaglandin (B15479496) endoperoxides, for which this compound is a model. case.edu

Proton Coupling Patterns

Infrared (IR) Spectroscopy for Functional Group Identification

Conformational Analysis and Ring Strain Considerations

The this compound system is inherently strained due to its rigid bicyclic structure. nih.gov This ring strain is a significant factor in its reactivity. mdpi.com The molecule is locked into a specific conformation, unlike more flexible cyclic systems. This rigidity influences the stereochemical outcome of reactions involving this framework. The presence of the peroxide bridge further contributes to the strain and dictates the molecule's chemical properties, including its tendency to undergo fragmentation and rearrangement reactions. mdpi.com The study of related bicyclic ethers and acetals also highlights the role of ring strain in determining their reactivity and polymerizability. mdpi.com

Diastereoselective Synthesis and Stereochemical Control

The synthesis of this compound and its derivatives often yields multiple stereoisomers due to the rigid, bicyclic nature of the core structure. The control of stereochemistry, particularly the relative orientation of substituents on the bicyclic frame, is a critical aspect of its synthesis. Research has focused on diastereoselective methods to selectively produce specific isomers, most notably the endo and exo diastereomers.

A key strategy for achieving diastereoselectivity involves the intramolecular cyclization of a suitably substituted cyclopentane (B165970) precursor. The choice of reagents and reaction conditions can significantly influence the stereochemical outcome, dictating whether the endo or exo isomer is preferentially formed.

One notable example is the stereospecific synthesis of 5-bromo-2,3-dioxabicyclo[2.2.1]heptane derivatives. rsc.org This process begins with the preparation of cyclopent-3-enyl hydroperoxide from cyclopentadiene (B3395910) through hydroboration and subsequent autoxidation. rsc.org Bromination of this hydroperoxide leads to the formation of trans-3,cis-4-dibromocyclopentyl hydroperoxide. The stereochemistry of the subsequent ring-closure reaction to form the bicyclic endoperoxide is highly dependent on the choice of silver salt used.

When trans-3,cis-4-dibromocyclopentyl hydroperoxide is treated with silver oxide, the reaction yields predominantly the endo-5-bromo-2,3-dioxabicyclo[2.2.1]heptane. rsc.org In contrast, employing silver trifluoroacetate (B77799) as the reagent leads to the formation of the exo-5-bromo-2,3-dioxabicyclo[2.2.1]heptane, along with another exo-substituted product. rsc.org This demonstrates clear stereochemical control based on the reacting species.

The table below summarizes the diastereoselective synthesis of 5-bromo-2,3-dioxabicyclo[2.2.1]heptane from a common precursor, highlighting the influence of the reagent on the stereochemical outcome.

PrecursorReagentMajor ProductYieldReference
trans-3,cis-4-dibromocyclopentyl hydroperoxideSilver oxideendo-5-bromo-2,3-dioxabicyclo[2.2.1]heptane42% rsc.org
trans-3,cis-4-dibromocyclopentyl hydroperoxideSilver trifluoroacetateexo-5-bromo-2,3-dioxabicyclo[2.2.1]heptane6% rsc.org

Another approach to constructing related bicyclic systems with stereocontrol involves rhodium-catalyzed tandem reactions. For instance, the reaction of α-diazo ketones with diketones can produce bis-dioxabicyclo[2.2.1]heptanone ring systems. researchgate.net These reactions can result in a mixture of diastereomers, such as trans and cis isomers, which can then be separated. researchgate.net The stereoselectivity in such cycloaddition reactions presents a challenge, but it also offers a pathway to complex polycyclic frameworks. researchgate.net

The control of stereochemistry is paramount in the synthesis of prostaglandin endoperoxides like PGH2, which feature the this compound core. The specific arrangement of substituents on the bicyclic ring is crucial for their biological activity.

Theoretical and Computational Investigations of 2,3 Dioxabicyclo 2.2.1 Heptane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of 2,3-dioxabicyclo[2.2.1]heptane at the molecular level.

Density Functional Theory (DFT) has been extensively used to model the reaction pathways of this compound, particularly its isomerization, which serves as a model for the biological conversion of prostaglandin (B15479496) H2 (PGH2). researchgate.netresearchgate.net Studies have modeled the isomerization to 3-hydroxycyclopentanone (B2513457) in the presence of a thiolate ion (MeS⁻), mimicking the action of enzymes like PGD2/E2 synthase. researchgate.netresearchgate.net

Two primary reaction mechanisms have been demonstrated through these calculations. researchgate.netresearchgate.net

Mechanism 1: This pathway begins with the abstraction of a proton from a carbon atom adjacent to the endoperoxide bridge by the thiolate catalyst. researchgate.netresearchgate.net

Mechanism 2: This is a stepwise process involving an initial nucleophilic attack of the thiolate anion on one of the peroxide oxygens. This is followed by protonation of the other oxygen atom and subsequent deprotonation to break the O-S bond, yielding the final product. researchgate.netresearchgate.net

Computational studies have found that hybrid DFT functionals, such as mPW1LYP, can be superior to the more common B3LYP functional for these systems when compared to high-accuracy CCSD(T) calculations. researchgate.net DFT calculations are also employed to predict transition states, which helps in optimizing reaction pathways to favor the formation of specific stereoisomers. The formation of the bicyclo[2.2.1]heptane structure itself can be modeled, with DFT calculations revealing that specific conformations of reaction intermediates are favored to minimize ring strain during cyclization.

Table 1: Summary of DFT Studies on this compound and Analogues

Computational MethodSystem StudiedKey FindingsReference
DFT (mPW1LYP, B3LYP)Isomerization of this compound with MeS⁻Elucidated two probable reaction mechanisms (proton abstraction vs. stepwise nucleophilic attack). The mPW1LYP functional showed better agreement with high-level calculations. researchgate.net
DFTFormation of bicyclic structuresRevealed that specific chair-boat conformations of intermediates are favored to minimize ring strain and promote intramolecular cyclization.
DFTGeneral reaction pathwaysUsed to predict transition states and optimize pathways for desired stereoisomers.
DFTSubstituted DioxabicycloheptaneInvestigated concerted dissociative electron transfer mechanisms for the reduction of the O-O bond. mdpi.com

Alongside DFT, ab initio methods, which are based on first principles without empirical parameterization, have been crucial for validating energetic profiles. The second-order Møller–Plesset perturbation (MP2) method has been used to examine the model reaction of PGH2 isomerization. researchgate.netresearchgate.net These calculations provide a detailed picture of the energy landscape, including the stability of intermediates and the energy barriers of transition states.

By comparing the results from MP2 and various DFT functionals against the "gold standard" coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)), researchers can assess the accuracy of the computational approach. researchgate.net This comparative analysis is vital for ensuring the reliability of the predicted reaction mechanisms and energetics for these complex peroxide systems. researchgate.net Ab initio molecular orbital calculations have also been applied to related endoperoxides to understand the concerted dissociative electron-transfer mechanisms that lead to the cleavage of the O-O bond. researchgate.net

Analysis of the molecular orbitals (MOs) and electronic structure of this compound is key to understanding its reactivity. The electrochemical reduction of diphenyl-substituted derivatives of this compound has been shown to proceed via a concerted dissociative electron transfer (ET) mechanism. mdpi.comresearchgate.net This process involves the addition of an electron to the molecule's lowest unoccupied molecular orbital (LUMO), leading directly to the cleavage of the weak O-O bond. mdpi.comresearchgate.net

The resulting intermediate is a distonic radical anion, where the radical and anionic centers are separated. mdpi.comresearchgate.net The stability and subsequent fragmentation pathways of this intermediate are highly dependent on the molecular structure. mdpi.comresearchgate.net Theoretical analysis of the frontier molecular orbitals (HOMO and LUMO) helps to evaluate the chemical reactivity and explain the observed electrochemical behavior. researchgate.net Furthermore, electronic structure calculations can reveal how substituents on the bicyclic frame influence the electron density distribution, which can make specific atoms more susceptible to nucleophilic or electrophilic attack. researchgate.net

Ab Initio Methods for Energetic Profiles and Transition States

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior and dynamic motions of molecular systems. For molecules like prostaglandin H2 (PGH2), which contains the this compound core, MD simulations provide insight into its interaction within enzyme active sites. nih.gov

In a study modeling PGH2 binding to microsomal prostaglandin E synthase-1 (mPGES-1), the this compound group was initially positioned at a distance from the catalytic glutathione (B108866) (GSH) molecule. nih.gov This finding indicated that significant dynamic motion of the entire protein-substrate complex is necessary to bring the reactive groups together for the catalytic reaction to occur. nih.gov MD simulations are therefore essential for understanding the conformational changes and dynamic interactions that govern the biological activity of compounds containing this bicyclic peroxide core. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Spectra)

Computational methods are valuable for predicting spectroscopic parameters, which aids in the structural elucidation and characterization of this compound and its derivatives. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) can be compared with experimental data to confirm molecular structures. mdpi.com

Discrepancies between predicted and observed NMR shifts can sometimes arise due to solvent effects or other factors not perfectly captured by the model, highlighting the need for sophisticated hybrid experimental-computational workflows. For complex structures, computational models (e.g., using Gaussian software) can be used to calculate vibrational spectra to help resolve ambiguities from overlapping peaks in experimental results. These predictive capabilities are crucial for validating stereoelectronic effects and confirming the identity of transient or highly reactive species.

Modeling of Stereochemical Outcomes and Conformational Preferences

The rigid, strained bicyclic structure of this compound leads to distinct conformational preferences and stereochemical outcomes in its reactions. Computational modeling, particularly with DFT, is a powerful tool for investigating these aspects. researchgate.net

For instance, DFT calculations have been used to examine the facial selectivity in Diels-Alder reactions involving structurally related dienophiles. researchgate.net By analyzing the geometry and energy of the transition states, researchers can confirm whether the stereochemical outcome is controlled by steric hindrance or electronic effects. researchgate.net Similarly, in the synthesis of related bicyclic compounds, DFT calculations have shown that specific "chair-boat" conformations of reaction intermediates are energetically favored, as they minimize ring strain and facilitate the desired intramolecular cyclization. The study of different substituted endoperoxides also reveals how molecular structure, including stereochemistry and conformation, dictates the reaction mechanism, such as whether a reduction proceeds via a two-electron process or a radical-anion chain mechanism. mdpi.com

Studies on Bond Dissociation Energies (e.g., O-O bond)

The peroxide bond (O-O) is the characteristic and most reactive feature of this compound and its derivatives. Its relative weakness governs the thermal and chemical stability of these molecules. Theoretical and computational studies, often in conjunction with experimental techniques, have been employed to determine the bond dissociation energy (BDE) of the O-O bond in this class of compounds. These investigations provide fundamental insights into their reactivity, particularly their role as sources of oxygen-centered radicals.

Detailed research has been conducted on derivatives of this compound, which serve as important models for understanding the more complex prostaglandin endoperoxides. A significant focus of these studies has been on 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, a key model compound.

Electrochemical studies using techniques like convolution potential sweep voltammetry have been instrumental in determining the thermochemical parameters associated with the cleavage of the O-O bond. researchgate.netmdpi.com In the case of 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, the reduction of the peroxide bond has been shown to occur through a concerted dissociative electron transfer (DET) mechanism. mdpi.comresearchgate.net This process involves the simultaneous transfer of an electron and the cleavage of the O-O bond, leading to the formation of a distonic radical-anion intermediate. researchgate.net

Through the application of Savéant's theory of dissociative electron transfer to the experimental electrochemical data, researchers have been able to evaluate previously unknown kinetic and thermochemical data for these bicyclic endoperoxides. researchgate.netresearchgate.net A key parameter derived from these studies is the O-O bond dissociation energy. For 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, the O-O BDE has been determined to be remarkably low. researchgate.net This low bond energy is consistent across a number of diphenyl-substituted bicyclic endoperoxides. mdpi.com

The research findings from studies on a series of diphenyl-substituted bicyclic endoperoxides, including the [2.2.1]heptane system, are summarized in the table below. The data highlights the significantly weak nature of the O-O bond in these strained bicyclic structures.

The value of approximately 20 kcal/mol for the O-O bond dissociation energy in 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane is among the lowest reported for bicyclic endoperoxides. researchgate.net This low BDE is a critical factor that contributes to the high reactivity of these compounds and their tendency to undergo fragmentation reactions. researchgate.netresearchgate.net The strain inherent in the bicyclo[2.2.1]heptane framework is believed to contribute to the weakening of the peroxide bond.

While detailed computational data for the unsubstituted this compound is not as readily available in the surveyed literature, the studies on its diphenyl-substituted analogue provide crucial benchmarks. These findings underscore the facile nature of O-O bond homolysis in this family of strained endoperoxides, a property that is central to their chemical and biological activities.

Applications of 2,3 Dioxabicyclo 2.2.1 Heptane in Organic Synthesis

As Synthetic Intermediates and Building Blocks for Complex Molecules

2,3-Dioxabicyclo[2.2.1]heptane and its derivatives are valuable intermediates in the synthesis of complex organic molecules. atomfair.com Their unique bridged structure, which includes two oxygen atoms, allows for the construction of intricate molecular architectures. atomfair.com The inherent strain in the bicyclo[2.2.1]heptane framework, coupled with the reactive peroxide linkage, provides a gateway to a wide range of stereospecifically oxygenated compounds. adelaide.edu.au

The utility of these endoperoxides as synthetic building blocks stems from their ability to undergo various transformations. adelaide.edu.au The peroxide bond can be selectively reduced, or both the peroxide and any unsaturation in the carbon skeleton can be manipulated. adelaide.edu.au This versatility has made them crucial in the development of novel pharmaceuticals and other functional materials. atomfair.com For instance, they have been employed in the synthesis of complex natural products and their analogues. The construction of the 2,7-dioxabicyclo[2.2.1]heptane core of trioxacarcin DC-45-A2, an antitumor antibiotic, was achieved through a cascade rearrangement of an epoxyketone, showcasing the strategic importance of related bicyclic systems. lookchem.comindexcopernicus.com Similarly, the 2,6-dioxabicyclo[2.2.1]heptane skeleton is found in various natural products. plazi.orgmdpi.com

In the Construction of Analogues of Biologically Active Compounds

Models for Prostaglandin (B15479496) Endoperoxide Chemistry

This compound serves as a fundamental model for studying the chemistry of prostaglandin endoperoxides, such as PGH2. nih.govacs.orgnih.gov Prostaglandin endoperoxides are key intermediates in the biosynthesis of prostaglandins, thromboxanes, and other physiologically active compounds from polyunsaturated fatty acids. psu.edu The strained this compound nucleus is the core of these biologically crucial molecules. acs.orgnih.gov

The synthesis and study of this compound and its simple derivatives provide valuable insights into the reactivity of the more complex natural endoperoxides. nih.govpsu.edu Research on these model systems helps to understand the thermal and chemical transformations that prostaglandin endoperoxides undergo. nih.govcase.edu For example, studies on the decomposition of this compound have shed light on the mechanisms of fragmentation and rearrangement reactions that are central to the biological activity of prostaglandins. researchgate.net The synthesis of the parent this compound skeleton was achieved from cyclopentadiene (B3395910) through photooxygenation followed by diimide reduction. acs.org Furthermore, various substituted analogues, such as bromo-derivatives, have been synthesized to probe the stereochemical and electronic factors influencing the reactivity of the endoperoxide system. rsc.orggoogle.com

Precursors for Polyoxygenated Organic Compounds

The reactivity of the this compound system makes it an excellent precursor for the synthesis of polyoxygenated organic compounds. adelaide.edu.au The controlled cleavage of the peroxide bridge can lead to the stereospecific introduction of two hydroxyl groups. This is particularly useful for creating syn-diols, which can be challenging to synthesize using other methods. adelaide.edu.au

Unsaturated bicyclic endoperoxides, which are readily available from the reaction of singlet oxygen with cyclic dienes, are especially versatile. adelaide.edu.au These compounds can be converted into a wide array of polyoxygenated products through manipulation of both the double bond and the peroxide linkage. adelaide.edu.au For example, dihydroxylation of the double bond followed by reduction of the peroxide bridge can yield tetraols with specific stereochemistry. adelaide.edu.au This strategy has been used to synthesize cyclohexane-1,2,3,4-tetraols. adelaide.edu.au The ability to generate complex, highly oxygenated structures from relatively simple starting materials underscores the importance of this compound and related endoperoxides as precursors in organic synthesis.

Derivatization Strategies for Functionalization

The functionalization of the this compound core is crucial for expanding its synthetic utility. Various derivatization strategies have been developed to introduce new functional groups and to transform the bicyclic system into other valuable structures. ethernet.edu.et

Transformation to Hydroxy Ketones

One important transformation of this compound derivatives is their conversion into cyclic hydroxy ketones. metu.edu.tr This rearrangement can be induced by various reagents. For example, treatment of a this compound derivative with triethylamine (B128534) (NEt3) can lead to the formation of a cyclic hydroxy ketone. metu.edu.tr This transformation involves the cleavage of the peroxide bond and rearrangement of the bicyclic framework. The resulting hydroxy ketones are valuable synthetic intermediates that can be further elaborated into more complex molecules. Theoretical studies have also explored the isomerization of this compound to 3-hydroxycyclopentanone (B2513457) in the presence of a thiolate, modeling the biosynthesis of certain prostaglandins. researchgate.net

Synthesis of Lactone Derivatives

Bicyclic endoperoxides can also serve as precursors for the synthesis of lactone derivatives. For instance, the reaction of unsaturated bicyclic endoperoxides with alkynes in the presence of a gold catalyst has been shown to produce α-alkylidene-γ-butyrolactones. metu.edu.tr This reaction involves a complex cascade that includes the cleavage of the endoperoxide and the incorporation of the alkyne. Lactones are an important class of compounds found in many natural products and pharmaceuticals, and this methodology provides a novel route to access these valuable structures from endoperoxide precursors. The synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids has also been reported, showcasing the diverse routes to lactone-containing bicyclic systems. rsc.org

Stereocontrolled Synthesis of Other Cyclic Systems

The inherent structural features of the this compound system provide a powerful tool for stereocontrolled synthesis. The bicyclic endoperoxide can undergo a variety of transformations that lead to the formation of highly functionalized and stereochemically defined cyclic compounds. adelaide.edu.au

One of the most fundamental reactions is the reduction of the peroxide linkage. This transformation provides a direct route to syn-diols, a stereochemical arrangement that can be challenging to obtain through other synthetic methods. adelaide.edu.au For instance, the reduction of unsaturated bicyclic endoperoxides, which are readily available from the photooxygenation of cyclic dienes, can be selectively performed. adelaide.edu.au The use of diimide (N₂H₂) allows for the reduction of the carbon-carbon double bond while leaving the peroxide bridge intact, leading to the saturated this compound core. adelaide.edu.au Subsequent reduction of this peroxide linkage then yields the corresponding cis-1,3-cyclopentanediol derivative.

Conversely, catalytic hydrogenation, typically employing metal catalysts, can reduce both the double bond and the peroxide bridge in a single step. adelaide.edu.au This provides a pathway to saturated diols. The stereochemical outcome of these reductions is dictated by the rigid bicyclic structure of the starting material, ensuring a high degree of stereocontrol.

Furthermore, the double bond within unsaturated this compound derivatives can be functionalized to introduce additional stereocenters. A notable example is the dihydroxylation of the double bond using reagents like osmium tetroxide. This reaction typically occurs from the exo face of the bicyclic system, away from the sterically hindering endoperoxide bridge. This facial selectivity leads to the formation of diols with a specific, predictable stereochemistry anti to the peroxide linkage. adelaide.edu.au Subsequent reduction of the peroxide bond can then generate cyclohexane-1,2,3,4-tetraols with well-defined relative stereochemistry. adelaide.edu.au

The versatility of this scaffold is also demonstrated in the synthesis of halogenated derivatives. For example, 7-bromo-2,3-dioxabicyclo[2.2.1]heptane has been synthesized from cyclopentene (B43876) through a sequence involving singlet oxygenation, bromination, and silver salt-induced cyclization. psu.edu The stereochemistry of the bromine atom, which is cis to the peroxide bridge, is established during this process. psu.edu Such functionalized bicyclic peroxides are valuable intermediates for further synthetic manipulations.

The table below summarizes some key stereocontrolled transformations of the this compound system.

Starting MaterialReagent(s)Major Product StereochemistryReference
Unsaturated this compound derivative1. Diimide (N₂H₂) 2. Peroxide reductioncis-1,3-Cyclopentanediol derivative adelaide.edu.au
Unsaturated this compound derivativeCatalytic Hydrogenation (e.g., Pd/C, H₂)Saturated diol adelaide.edu.au
Unsaturated this compound derivative1. Osmium Tetroxide 2. Peroxide reductionCyclohexane-1,2,3,4-tetraol derivative adelaide.edu.au
Cyclopentene1. ¹O₂ 2. Bromination 3. Ag⁺ saltcis-7-Bromo-2,3-dioxabicyclo[2.2.1]heptane psu.edu

Role in the Synthesis of Bicyclic Nucleoside Analogs

The conformationally restricted framework of this compound has been effectively utilized in the design and synthesis of novel bicyclic nucleoside analogs. These analogs are of significant interest in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The rigid structure locks the furanose ring into a specific conformation, which can influence the interaction of the nucleoside with viral or cellular enzymes.

In a specific example, the synthesis of (1S,3R,4S)-3-Hydroxymethyl-1-(uracil-1-yl)-2,5-dioxabicyclo[2.2.1]heptane and its cytosine counterpart has been achieved. The synthesis begins with a suitably protected psicofuranosyl nucleoside. Intramolecular cyclization is a key step in forming the bicyclic core. For instance, treatment of a sulfonate derivative with a base such as sodium hydride can induce the formation of the 2,5-dioxabicyclo[2.2.1]heptane ring system. The resulting bicyclic nucleoside analog is held in a rigid S-type (South) furanose conformation.

The table below details examples of bicyclic nucleoside analogs synthesized incorporating the this compound scaffold.

Compound NameStarting Material PrecursorKey Synthesis StepResulting ConformationReference
(1S,3R,4S)-3-Hydroxymethyl-1-(uracil-1-yl)-2,5-dioxabicyclo[2.2.1]heptane1-(3′-deoxy-β-D-psicofuranosyl)uracil derivativeIntramolecular cyclization of a sulfonate precursor with NaHS-type furanose
(1S,3R,4S)-1-(Cytosin-1-yl)-3-hydroxymethyl-2,5-dioxabicyclo[2.2.1]heptaneUracil (B121893) derivative from the above entryConversion of the uracil base to a cytosine base via a 4-triazolyl intermediateS-type furanose
(1S, 3R, 4R, 7S)-7-hydroxy-1-hydroxymethyl-(thymin-1-yl)-2,5-dioxabicyclo[2.2.1]heptane3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranoseConvergent synthesis involving coupling of a key bicyclic intermediate with the nucleobase-

These synthetic strategies highlight the importance of the this compound system as a scaffold for creating conformationally constrained nucleoside analogs, which are valuable tools for probing enzyme-substrate interactions and for the development of new therapeutic agents.

Advanced Topics and Future Research Directions

Mechanistic Biological Relevance (excluding clinical data)

The biological significance of the 2,3-dioxabicyclo[2.2.1]heptane core is most prominently exemplified by its presence in prostaglandin (B15479496) H2 (PGH2), a crucial intermediate in the metabolism of arachidonic acid. Research in this area focuses on understanding how this strained endoperoxide bridge dictates interactions with biological molecules and participates in oxidative pathways.

The this compound moiety is central to the biological activity of prostaglandin endoperoxides. PGH2, which contains this core structure, is synthesized by cyclooxygenase (COX) enzymes and serves as the precursor to various prostanoids. The strained peroxide bond is a key feature that influences its interaction with and subsequent transformation by different prostaglandin synthases. researchgate.net

The substitution of the core can dramatically alter binding affinity and selectivity for different receptors. For example, replacing the ribose moiety in some nucleotide analogues with a rigid oxabicyclo[2.2.1]heptane system was found to hinder optimal orientation for interaction with certain P2Y receptors. nih.gov This highlights the precise geometric requirements for effective molecular recognition.

The this compound system is intrinsically linked to oxidative processes and radical chemistry. The weak O-O peroxide bond is susceptible to homolytic cleavage, initiating radical-based reaction cascades. adelaide.edu.au In biological systems, the breakdown of prostaglandin endoperoxides like PGH2 can lead to the formation of reactive species such as levuglandins. mdpi.com These processes can be triggered non-enzymatically through free radical-induced oxidation. mdpi.com

Electrochemical studies on model compounds, such as 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, have provided significant insight into the radical chemistry involved. The reduction of this compound proceeds via a concerted dissociative electron transfer, cleaving the O-O bond to form a distonic radical-anion intermediate. researchgate.netmdpi.com This intermediate can then undergo further reactions, including β-scission fragmentation, which initiates a radical-anion chain mechanism. researchgate.net Such studies help to rationalize the reactivity of prostaglandin endoperoxides and their propensity to generate reactive aldehydes and other products through fragmentation. case.edu

The formation of these radical species and their subsequent reactions are believed to play a role in the broader context of oxidative stress, where products of lipid peroxidation can interact with and damage biomolecules like proteins and DNA. case.edu

Interaction with Molecular Targets (e.g., Enzymes, Receptors) at a Mechanistic Level

Development of Novel Catalytic Methods for Synthesis and Transformation

The synthesis of the strained this compound ring system and its derivatives remains a challenge, prompting the development of novel catalytic methods. A foundational approach involves the [4+2] cycloaddition of singlet oxygen to a cyclopentadiene (B3395910) derivative, followed by selective reduction of the resulting double bond. adelaide.edu.auacs.org Diimide reduction has been used to selectively reduce the double bond without cleaving the sensitive peroxide bridge. acs.orgacs.org

More advanced catalytic methods focus on constructing the bicyclic system with high stereocontrol and efficiency. Rhodium(II) acetate-catalyzed tandem reactions of α-diazo ketones have been used to construct dioxabicyclo[2.2.1]heptanone ring systems. arkat-usa.orgresearchgate.net This process involves the generation of a carbonyl ylide followed by a 1,3-dipolar cycloaddition. researchgate.net

Palladium-catalyzed cyclization of specific alkenols represents another sophisticated strategy, leading to the formation of related oxaheterocycles like 2,5-dioxabicyclo[2.2.1]heptane derivatives with excellent diastereoselectivity. beilstein-journals.org These methods are crucial for accessing core intermediates for the synthesis of complex natural products. beilstein-journals.org

Catalyst/ReagentReaction TypeSubstrate(s)Product TypeRef.
DiimideSelective ReductionUnsaturated endoperoxideThis compound acs.org
Rhodium(II) acetate (B1210297)Tandem Cyclization-Cycloadditionα-Diazo ketone, Diketonebis-Dioxabicyclo[2.2.1]heptanone arkat-usa.orgresearchgate.net
Palladium(II) chlorideCycloetherificationAlkenolSubstituted Tetrahydrofuran beilstein-journals.org
Ruthenium(II) complexesFragmentationEndoperoxideOlefinic Diketone acs.org

Exploration of New Fragmentation and Rearrangement Pathways

Amine-catalyzed fragmentation has also been studied, providing a pathway for the decomposition of the endoperoxide nucleus. globalauthorid.comacs.org Furthermore, electrochemical studies have detailed how intermediates, like distonic radical-anions formed upon reduction, can undergo β-scission fragmentation. researchgate.net This fragmentation competes with other reaction pathways and can be influenced by the electrode potential. researchgate.net The study of these pathways is crucial for understanding the degradation of prostaglandin endoperoxides and for designing synthetic applications based on controlled fragmentation. For example, solvent-induced fragmentation can lead to the formation of novel aldehyde products. case.edu

Computational Design of Novel this compound Analogs with Tunable Reactivity

Computational chemistry offers powerful tools for designing novel analogs of this compound with specific, tunable properties. Density functional theory (DFT) and other ab initio methods are used to model reaction mechanisms and predict the stability and reactivity of new structures. researchgate.net

Researchers can computationally screen potential analogs for desired characteristics, such as enhanced stability or specific binding affinities for biological targets. For example, theoretical studies have been used to calculate the driving force for β-scission fragmentation, providing insight into the reactivity of different endoperoxides. researchgate.net By modifying substituents on the bicyclic core, it is possible to tune the electronic properties and steric profile of the molecule. This can influence the strength of the O-O bond, the ease of fragmentation, and the interaction with enzyme active sites. researchgate.net Such computational design efforts can guide synthetic chemists toward promising target molecules, accelerating the discovery of new compounds with tailored functions.

Integration with Flow Chemistry and Sustainable Synthesis Technologies

Flow chemistry is emerging as a valuable technology for the synthesis of compounds that are hazardous or unstable, such as peroxides. europa.eu The use of continuous-flow reactors offers enhanced safety, better temperature control, and the ability to handle reactive intermediates more effectively compared to traditional batch processes. europa.eu The synthesis of energetic materials, which includes some peroxides, has been an area of application for flow chemistry. europa.eu

While specific applications to this compound are not yet widely reported, the principles of flow chemistry are highly relevant. The synthesis of this endoperoxide often involves reactive species like singlet oxygen and potentially unstable intermediates. A continuous-flow setup could improve the safety and efficiency of such processes. For example, recent advances in flow chemistry have been applied to the synthesis of C-glycosyl acetates via tandem reactions, demonstrating the technology's potential for complex multi-step syntheses that could be adapted for bicyclic systems. acs.org Integrating flow chemistry could lead to more sustainable and scalable production methods for these valuable chemical scaffolds.

Q & A

Q. What are the primary synthetic routes for 2,3-Dioxabicyclo[2.2.1]heptane, and how do reaction conditions influence yields?

The most widely reported synthesis involves photosensitized singlet oxygenation of cyclopentadiene , followed by diimide reduction in nonpolar, non-protic solvents at dry ice temperatures (~−78°C). This method achieves a yield of ~30% . Key factors affecting yield include:

  • Solvent polarity: Nonpolar solvents minimize side reactions.
  • Temperature control: Low temperatures stabilize intermediates.
  • Diimide selectivity: Ensces selective reduction of endoperoxides. An alternative route uses silver oxide oxidation of 3-bromocyclopentyl hydroperoxide , though yield data are unspecified .

Q. How are the physical properties of this compound determined experimentally and computationally?

The Joback Method provides thermodynamic properties derived from group contributions. Key values include:

PropertyValue (kJ/mol)MethodReference
Enthalpy of formation (ΔfH)−271.09Joback
Heat of vaporization (ΔvapH)35.74Joback
Heat of fusion (ΔfusH)18.83Joback

Experimental validation often involves calorimetry or gas-phase spectroscopy.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Infrared (IR) Spectroscopy : Characterizes oxygen-containing functional groups (e.g., endoperoxide O-O stretch) in solutions like CCl₄ or CS₂ .
  • Nuclear Magnetic Resonance (NMR) : Resolves bicyclic framework geometry and substituent effects. For example, exo/endo proton splitting patterns clarify stereochemistry .

Advanced Research Questions

Q. How do computational methods predict the stability and reactivity of this compound derivatives?

Density Functional Theory (DFT) calculates:

  • Heat of Formation (HOF) : Predicts thermodynamic stability.
  • Detonation Properties : Evaluates energy density for high-energy materials (e.g., nitro derivatives) .
  • Bond Dissociation Energies (BDEs) : Identifies weak bonds (e.g., C-O vs. O-O) for reactivity analysis. For example, bicyclo[2.2.1]heptane’s inherent stability makes it a scaffold for low-sensitivity explosives .

Q. What challenges arise in functionalizing the bicyclo framework for pharmaceutical applications?

  • Steric Hindrance : The rigid bicyclic structure limits access to reactive sites.
  • Regioselectivity : Reactions with amidoximes in superbasic media (e.g., NaOH/DMSO) require precise control to avoid side products .
  • Biocompatibility : Derivatives like Aspermerodione (a fungal metabolite with a 2,6-dioxabicyclo[2.2.1]heptane skeleton) show promise as enzyme inhibitors but require optimization for bioavailability .

Q. How can researchers resolve contradictions in synthetic yields or analytical data across studies?

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, temperature gradients).
  • Cross-Validation : Compare spectroscopic data (e.g., IR peak positions vs. NMR assignments ).
  • Computational Validation : Use DFT to reconcile experimental thermochemical data with theoretical predictions .

Data Contradictions and Mitigation Strategies

IssueResolution StrategyExample Reference
Discrepancies in ΔfH valuesRecalculate via ab initio methods (e.g., G4)
Variable synthetic yieldsOptimize diimide stoichiometry and solvent polarity

Key Takeaways

  • Synthesis : Prioritize diimide reduction for scalability (~30% yield) .
  • Characterization : Combine IR and NMR for stereochemical clarity .
  • Computational Design : Leverage DFT for derivative stability and reactivity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.